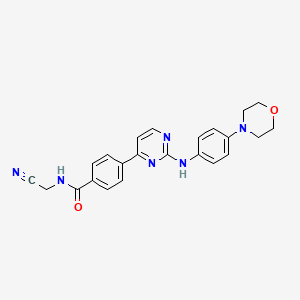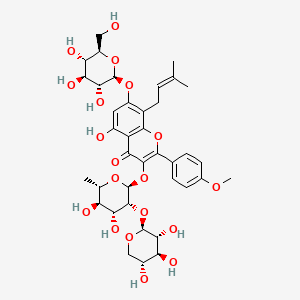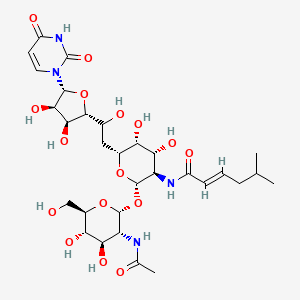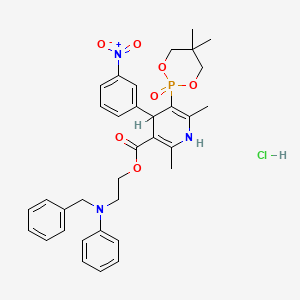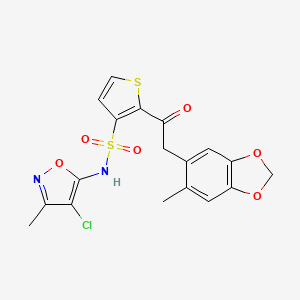
Sitaxsentan
Descripción general
Descripción
Sitaxentan es un medicamento que se utilizó principalmente para el tratamiento de la hipertensión arterial pulmonar. Pertenece a la clase de fármacos conocidos como antagonistas del receptor de endotelina. Sitaxentan se comercializó bajo el nombre comercial Thelin por Encysive Pharmaceuticals hasta que Pfizer adquirió la empresa en febrero de 2008. in 2010, Pfizer voluntarily removed sitaxentan from the market due to concerns about liver toxicity .
Mecanismo De Acción
Sitaxentan es un antagonista competitivo de la endotelina-1 en los receptores de endotelina-A y endotelina-B. En condiciones normales, la unión de la endotelina-1 a estos receptores provoca vasoconstricción pulmonar. Al bloquear esta interacción, sitaxentan disminuye la resistencia vascular pulmonar. Sitaxentan has a higher affinity for endothelin-A receptors compared to endothelin-B receptors, making it highly selective .
Compuestos Similares:
Bosentan: Otro antagonista del receptor de endotelina utilizado para el tratamiento de la hipertensión arterial pulmonar. A diferencia de sitaxentan, bosentan es un antagonista no selectivo del receptor de endotelina.
Ambrisentan: Un antagonista selectivo del receptor de endotelina-A con un mecanismo de acción similar al de sitaxentan, pero con un perfil de seguridad diferente.
Comparación:
Selectividad: Sitaxentan es altamente selectivo para los receptores de endotelina-A, mientras que bosentan no es selectivo.
Perfil de Seguridad: Sitaxentan se retiró del mercado debido a preocupaciones sobre la toxicidad hepática, mientras que bosentan y ambrisentan tienen diferentes perfiles de seguridad.
Eficacia: The efficacy of sitaxentan in clinical trials was comparable to that of bosentan, but the hepatotoxicity of sitaxentan outweighed its benefits .
La selectividad única de sitaxentan para los receptores de endotelina-A y su promesa inicial en el tratamiento de la hipertensión arterial pulmonar destacan su importancia, a pesar de su eventual retiro del mercado debido a preocupaciones de seguridad.
Análisis Bioquímico
Biochemical Properties
Sitaxsentan plays a crucial role in biochemical reactions by acting as a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. It has a higher affinity for ET-A receptors compared to ET-B receptors . By blocking the binding of endothelin-1 to these receptors, this compound prevents the vasoconstrictive and proliferative effects of endothelin-1 on pulmonary vascular smooth muscle cells . This interaction is essential in reducing pulmonary vascular resistance and improving blood flow in patients with PAH .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In pulmonary vascular smooth muscle cells, this compound inhibits vasoconstriction and cellular proliferation by blocking the endothelin-1 mediated signaling pathways . This leads to a reduction in pulmonary vascular resistance and alleviation of PAH symptoms . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of endothelin receptors . These effects contribute to the overall therapeutic benefits of this compound in managing PAH .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive antagonism of endothelin-1 at the ET-A and ET-B receptors . Under normal conditions, endothelin-1 binding to these receptors causes pulmonary vasoconstriction and cellular proliferation . By blocking this interaction, this compound decreases pulmonary vascular resistance and prevents the deleterious effects of endothelin-1 . This compound has a higher affinity for ET-A receptors, which are primarily responsible for vasoconstriction, compared to ET-B receptors . This selective antagonism allows this compound to effectively reduce pulmonary vascular resistance while minimizing potential side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a half-life of approximately 10 hours, indicating its stability and sustained activity in the body . Studies have shown that this compound maintains its efficacy in reducing pulmonary vascular resistance and improving exercise capacity over extended periods . Long-term use of this compound has been associated with hepatotoxicity, leading to its withdrawal from the market . This highlights the importance of monitoring liver function during this compound therapy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have demonstrated that this compound effectively reduces pulmonary vascular resistance and improves exercise capacity in a dose-dependent manner . Higher doses of this compound have been associated with increased risk of hepatotoxicity and other adverse effects . It is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is primarily metabolized in the liver through the cytochrome P450 enzymes CYP2C9 and CYP3A4 . The metabolites of this compound are excreted via the renal and fecal routes . The hepatic metabolism of this compound plays a significant role in its pharmacokinetics and overall efficacy . Understanding the metabolic pathways of this compound is essential for optimizing its dosing regimen and minimizing potential drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits high protein binding (>99%), which influences its distribution and bioavailability . This compound is absorbed efficiently, with a bioavailability ranging from 70% to 100% . The transport and distribution of this compound are crucial for its therapeutic effects, as it needs to reach the target tissues and receptors to exert its action .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with endothelin receptors on the cell surface . This compound binds to the ET-A and ET-B receptors, which are predominantly located on pulmonary vascular smooth muscle cells . This localization is essential for its inhibitory effects on endothelin-1 mediated vasoconstriction and cellular proliferation . Understanding the subcellular localization of this compound provides insights into its mechanism of action and therapeutic potential .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de sitaxentan implica varios pasos, comenzando con la preparación de la estructura central, que incluye un anillo de tiofeno. Los pasos clave incluyen:
- Formación del anillo de tiofeno.
- Introducción del grupo sulfonamida.
- Adición del anillo de isoxazol.
- Reacciones de acoplamiento finales para completar la molécula.
Métodos de Producción Industrial: La producción industrial de sitaxentan sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Tipos de Reacciones: Sitaxentan experimenta diversas reacciones químicas, incluyendo:
Oxidación: Sitaxentan puede oxidarse bajo condiciones específicas, lo que lleva a la formación de sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir sitaxentan en sus aminas correspondientes.
Sustitución: Sitaxentan puede sufrir reacciones de sustitución, particularmente en el grupo sulfonamida.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas y tioles.
Productos Principales:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas.
Sustitución: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Sitaxentan ha sido ampliamente estudiado por sus aplicaciones en diversos campos:
Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los antagonistas del receptor de endotelina.
Biología: Investigado por sus efectos en las vías de señalización celular que involucran los receptores de endotelina.
Medicina: Utilizado principalmente para el tratamiento de la hipertensión arterial pulmonar. También se ha explorado su posible uso en el tratamiento de otras enfermedades cardiovasculares.
Industria: Sitaxentan’s synthesis and production methods have been studied to improve industrial-scale manufacturing processes
Comparación Con Compuestos Similares
Bosentan: Another endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. Unlike sitaxentan, bosentan is a nonselective endothelin receptor antagonist.
Ambrisentan: A selective endothelin-A receptor antagonist with a similar mechanism of action to sitaxentan but with a different safety profile.
Comparison:
Selectivity: Sitaxentan is highly selective for endothelin-A receptors, whereas bosentan is nonselective.
Safety Profile: Sitaxentan was withdrawn from the market due to concerns about liver toxicity, while bosentan and ambrisentan have different safety profiles.
Efficacy: The efficacy of sitaxentan in clinical trials was comparable to that of bosentan, but the hepatotoxicity of sitaxentan outweighed its benefits .
Sitaxentan’s unique selectivity for endothelin-A receptors and its initial promise in treating pulmonary arterial hypertension highlight its significance, despite its eventual market withdrawal due to safety concerns.
Propiedades
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWXUGHIIBDVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057673 | |
| Record name | Sitaxentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sitaxentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance. Sitaxentan has a higher affinity for ET-A than ET-B. | |
| Record name | Sitaxentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
184036-34-8, 210421-64-0 | |
| Record name | Sitaxentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184036-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitaxentan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sitaxentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sitaxentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SITAXENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sitaxentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





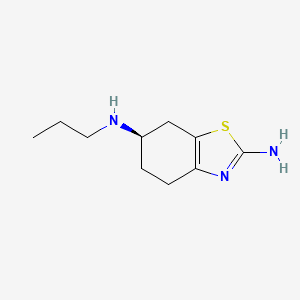
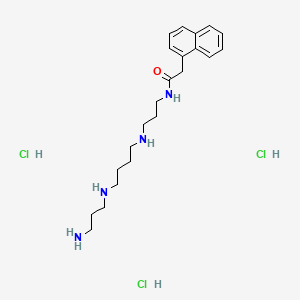

![3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid](/img/structure/B1663568.png)
